molecular formula C11H10N2O4S B15326294 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoicacid

4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoicacid

Cat. No.: B15326294
M. Wt: 266.28 g/mol
InChI Key: PLSDCKSGNAHGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methanesulfonyl-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid backbone linked to a pyrazole ring substituted with a methanesulfonyl group at the 4-position. According to Enamine Ltd’s Building Blocks Catalogue, its molecular formula is listed as C₉H₁₂N₂O₂ with a molecular weight of 180.21 g/mol and a CAS registry number of 1784875-09-7 . This compound is likely of interest in medicinal chemistry due to its dual functional groups (carboxylic acid and sulfonyl), which may confer bioactivity or serve as a synthetic intermediate.

Properties

Molecular Formula

C11H10N2O4S

Molecular Weight

266.28 g/mol

IUPAC Name

4-(4-methylsulfonylpyrazol-1-yl)benzoic acid

InChI

InChI=1S/C11H10N2O4S/c1-18(16,17)10-6-12-13(7-10)9-4-2-8(3-5-9)11(14)15/h2-7H,1H3,(H,14,15)

InChI Key

PLSDCKSGNAHGDG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN(N=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 4-(1H-pyrazol-1-yl)benzoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic Acid (CAS: 514800-72-7)

This analogue replaces the methanesulfonyl group with bromo (-Br) and nitro (-NO₂) substituents on the pyrazole ring and introduces a methylene (-CH₂-) linker between the pyrazole and benzoic acid (Figure 1). Its molecular formula is C₁₁H₈BrN₃O₄, with a molecular weight of 326.10 g/mol .

Other Structural Analogues

Additional compounds listed in ECHEMI’s database include:

  • (4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic acid : Features a diazepane ring and a Boc-protected amine, introducing steric bulk and basicity.
  • 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid: Combines a quinoline scaffold with aryl sulfides, enhancing lipophilicity .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property 4-(4-Methanesulfonyl-1H-pyrazol-1-yl)benzoic Acid 4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic Acid
Molecular Formula C₉H₁₂N₂O₂ (discrepancy noted) C₁₁H₈BrN₃O₄
Molecular Weight (g/mol) 180.21 326.10
XLogP3 Data unavailable 2.2
Hydrogen Bond Donors 1 (carboxylic acid) 1 (carboxylic acid)
Hydrogen Bond Acceptors Data unavailable 5
Rotatable Bonds Data unavailable 3

Key Observations :

  • The bromo-nitro analogue’s higher molecular weight and XLogP3 (2.2) suggest greater lipophilicity, which may influence membrane permeability.

Functional Group Impact

  • Methanesulfonyl (-SO₂CH₃) : Enhances solubility in polar solvents due to its polar nature and may act as a hydrogen bond acceptor.
  • Carboxylic Acid (-COOH) : Common to both compounds, this group enables salt formation (improving bioavailability) and participation in hydrogen bonding.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid, and how can intermediates be characterized?

  • Methodology : Begin with a multi-step synthesis involving coupling of pyrazole precursors (e.g., 4-methanesulfonylpyrazole) with substituted benzoic acid derivatives. Use Suzuki-Miyaura coupling for aryl-aryl bond formation under Pd catalysis. Monitor intermediates via HPLC and characterize using 1H^1H/13C^13C-NMR and high-resolution mass spectrometry (HRMS). For oxidation steps (e.g., converting alcohols to carboxylic acids), employ Jones reagent or KMnO4_4 under controlled conditions to avoid over-oxidation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology : Combine 1H^1H-NMR (to confirm proton environments near the sulfonyl and pyrazole groups), 13C^13C-NMR (to identify carbonyl and aromatic carbons), and IR spectroscopy (to detect S=O stretches at ~1350–1150 cm1^{-1}). X-ray crystallography is recommended for unambiguous confirmation of the 3D structure, especially if polymorphic forms are suspected .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Methodology : Perform pH-dependent solubility studies in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Use dynamic light scattering (DLS) to monitor aggregation. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via LC-MS to identify degradation products (e.g., hydrolysis of sulfonyl groups) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally analogous pyrazole-sulfonamide derivatives?

  • Methodology : Conduct meta-analysis of existing data to identify confounding variables (e.g., assay conditions, cell lines). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based inhibition assays). For example, discrepancies in COX-2 inhibition data may arise from differential isoform expression in cell models; address this by using recombinant enzyme assays .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacokinetic profile?

  • Methodology : Systematically modify substituents on the pyrazole ring (e.g., replacing methanesulfonyl with trifluoromethanesulfonyl) and assess changes via logP measurements (for lipophilicity) and Caco-2 permeability assays (for absorption). Use molecular docking to predict interactions with target proteins (e.g., kinases or GPCRs) and validate with in vitro IC50_{50} determinations .

Q. What computational approaches are suitable for predicting off-target effects of this compound?

  • Methodology : Employ cheminformatics tools like SwissTargetPrediction or SEA (Similarity Ensemble Approach) to identify potential off-targets. Validate predictions with broad-panel kinase profiling or thermal shift assays. Molecular dynamics simulations can further elucidate binding kinetics to unintended targets (e.g., cytochrome P450 enzymes) .

Q. How should researchers address low reproducibility in synthetic yields across different laboratories?

  • Methodology : Standardize reaction parameters (e.g., solvent purity, catalyst batch) and employ process analytical technology (PAT) like in-situ FTIR to monitor reaction progress. Collaborate with multiple labs for inter-laboratory validation. Document deviations (e.g., trace metal contaminants affecting Pd catalysts) using Ishikawa diagrams .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.